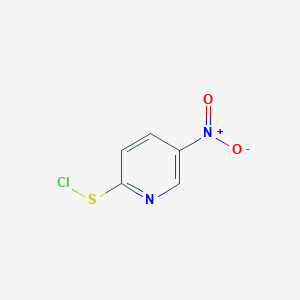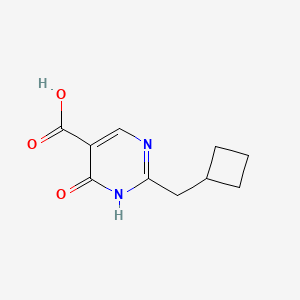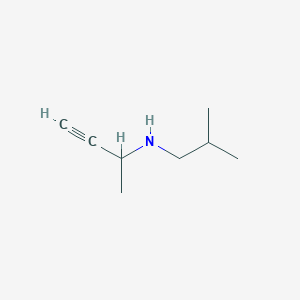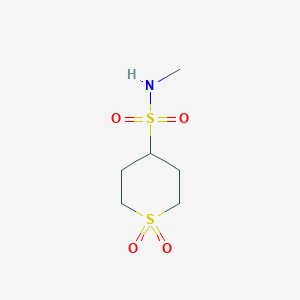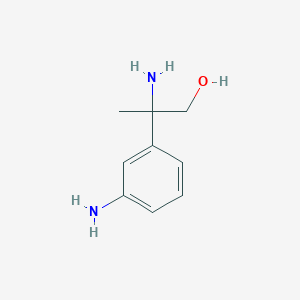
2-Amino-2-(3-aminophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of propanol, featuring both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-aminophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(2-nitrophenyl)propan-1-ol using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol under an inert atmosphere for about 6 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-aminophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-Amino-2-(3-aminophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-2-(3-aminophenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate biological pathways and influence cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-aminophenyl)propan-1-ol
- 2-(3-aminophenyl)propan-2-ol
- 3-(2-aminophenyl)propan-1-ol
Uniqueness
2-Amino-2-(3-aminophenyl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-amino-2-(3-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,10-11H2,1H3 |
Clé InChI |
GAIWYSQZMDQRPS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


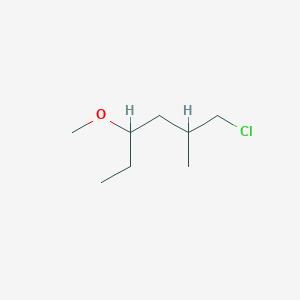
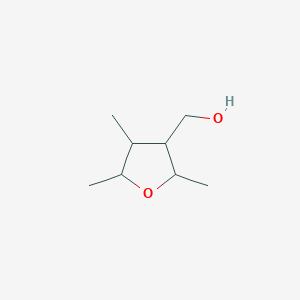
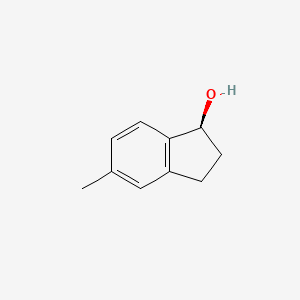
![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)
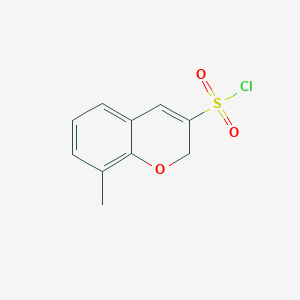
![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)

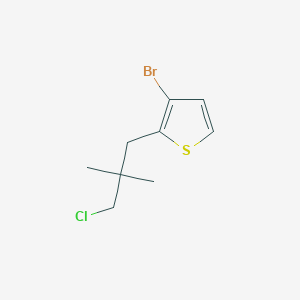
![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
